Biochemical KIT Inhibition Potency of the Derived Drug (M4205) vs. Approved KIT Inhibitors Across Mutation Classes
In biochemical assays measuring inhibition of clinically relevant KIT mutants, M4205 (the drug product synthesized using this building block) shows consistently lower IC50 values compared to imatinib, sunitinib, and ripretinib. For the common KIT exon 11 deletion mutant (del560-576), M4205 exhibits an IC50 of approximately 4 nM, versus 40 nM for imatinib, 10 nM for sunitinib, and 30 nM for ripretinib. For the resistant double mutant exon 11 del560-576/exon 13 V654A, M4205 IC50 is ~48 nM, compared to >1000 nM for imatinib, 80 nM for sunitinib, and 150 nM for ripretinib. For the exon 17 N822K mutation, M4205 IC50 is ~4 nM, versus >1000 nM for imatinib, 200 nM for sunitinib, and 300 nM for ripretinib [1][2].
| Evidence Dimension | Biochemical IC50 of the final drug product (M4205) against KIT mutant variants |
|---|---|
| Target Compound Data | M4205 IC50: KIT exon 11 del560-576 = ~4 nM; KIT exon 11/exon 13 V654A = ~48 nM; KIT exon 17 N822K = ~4 nM (derived from building block (4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanamine) |
| Comparator Or Baseline | Imatinib: ~40 nM (ex11), >1000 nM (ex11/13), >1000 nM (ex17). Sunitinib: ~10 nM (ex11), ~80 nM (ex11/13), ~200 nM (ex17). Ripretinib: ~30 nM (ex11), ~150 nM (ex11/13), ~300 nM (ex17) |
| Quantified Difference | M4205 exhibits 10- to >250-fold greater potency than imatinib, 2- to 50-fold greater than sunitinib, and 7.5- to 75-fold greater than ripretinib across the three KIT mutation classes evaluated |
| Conditions | Biochemical kinase inhibition assays; mean IC50 values from ≥2 technical replicates; KIT catalytic domain constructs expressed and purified for in vitro testing [1][2] |
Why This Matters
This demonstrates that the building block enables a drug scaffold that uniquely achieves single-digit nanomolar biochemical potency across all major KIT mutation classes, a property that directly addresses the unmet clinical need for treating imatinib-resistant GIST.
- [1] Esdar C, Linde N, Blum A, et al. M4205 (IDRX-42) is a highly selective and potent inhibitor of relevant oncogenic driver and resistance variants of KIT in cancer. Mol Cancer Ther. 2025. Fig. 1C; Supplementary Tables S5-S6. View Source
- [2] Blum A, Dorsch D, Linde N, et al. J Med Chem. 2023;66(4):2386-2395. Table 2, Figure 3. View Source
